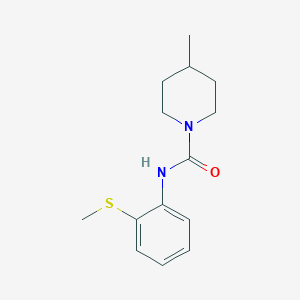
4-methyl-N-(2-methylsulfanylphenyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-(2-methylsulfanylphenyl)piperidine-1-carboxamide, also known as MMSP, is a research chemical that has garnered significant interest in the scientific community due to its potential applications in the field of neuroscience. MMSP is a piperidine derivative that belongs to the class of compounds known as selective dopamine D3 receptor antagonists. In
Wissenschaftliche Forschungsanwendungen
4-methyl-N-(2-methylsulfanylphenyl)piperidine-1-carboxamide has been primarily used as a research tool to study the dopamine D3 receptor. The dopamine D3 receptor is a subtype of dopamine receptor that is primarily expressed in the mesolimbic system of the brain. The mesolimbic system is involved in the regulation of reward and motivation, and dysfunction of this system has been implicated in various psychiatric disorders, such as addiction and depression.
4-methyl-N-(2-methylsulfanylphenyl)piperidine-1-carboxamide has been shown to selectively antagonize the dopamine D3 receptor, making it a valuable tool for studying the role of this receptor in various physiological and pathological processes. 4-methyl-N-(2-methylsulfanylphenyl)piperidine-1-carboxamide has been used in preclinical studies to investigate the role of the dopamine D3 receptor in addiction, depression, and Parkinson's disease.
Wirkmechanismus
The mechanism of action of 4-methyl-N-(2-methylsulfanylphenyl)piperidine-1-carboxamide involves its selective antagonism of the dopamine D3 receptor. The dopamine D3 receptor is a G protein-coupled receptor that is coupled to the Gαi/o protein. Activation of the dopamine D3 receptor inhibits the production of cyclic adenosine monophosphate (cAMP), which leads to a decrease in the activity of downstream signaling pathways.
4-methyl-N-(2-methylsulfanylphenyl)piperidine-1-carboxamide binds to the dopamine D3 receptor with high affinity and blocks the binding of dopamine to the receptor. This results in an increase in cAMP levels and activation of downstream signaling pathways. The net effect of 4-methyl-N-(2-methylsulfanylphenyl)piperidine-1-carboxamide is to decrease the activity of the dopamine D3 receptor and its downstream signaling pathways.
Biochemical and Physiological Effects
4-methyl-N-(2-methylsulfanylphenyl)piperidine-1-carboxamide has been shown to have a variety of biochemical and physiological effects. In preclinical studies, 4-methyl-N-(2-methylsulfanylphenyl)piperidine-1-carboxamide has been shown to decrease the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine. This suggests that 4-methyl-N-(2-methylsulfanylphenyl)piperidine-1-carboxamide may have potential therapeutic applications in the treatment of addiction.
4-methyl-N-(2-methylsulfanylphenyl)piperidine-1-carboxamide has also been shown to have antidepressant-like effects in preclinical models of depression. This suggests that 4-methyl-N-(2-methylsulfanylphenyl)piperidine-1-carboxamide may have potential therapeutic applications in the treatment of depression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-methyl-N-(2-methylsulfanylphenyl)piperidine-1-carboxamide is its selectivity for the dopamine D3 receptor. This makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. 4-methyl-N-(2-methylsulfanylphenyl)piperidine-1-carboxamide has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies.
One of the limitations of 4-methyl-N-(2-methylsulfanylphenyl)piperidine-1-carboxamide is its limited availability. 4-methyl-N-(2-methylsulfanylphenyl)piperidine-1-carboxamide is a research chemical that is not commercially available, and its synthesis requires specialized laboratory equipment and expertise. Another limitation of 4-methyl-N-(2-methylsulfanylphenyl)piperidine-1-carboxamide is its potential toxicity. While 4-methyl-N-(2-methylsulfanylphenyl)piperidine-1-carboxamide has been shown to be safe in preclinical studies, its long-term effects on human health are unknown.
Zukünftige Richtungen
There are several future directions for research on 4-methyl-N-(2-methylsulfanylphenyl)piperidine-1-carboxamide. One area of research is the development of novel compounds that target the dopamine D3 receptor. 4-methyl-N-(2-methylsulfanylphenyl)piperidine-1-carboxamide has provided valuable insights into the role of the dopamine D3 receptor in various physiological and pathological processes, and the development of new compounds that target this receptor may lead to the development of new therapeutics for addiction, depression, and other psychiatric disorders.
Another area of research is the investigation of the role of the dopamine D3 receptor in the regulation of reward and motivation. The dopamine D3 receptor is primarily expressed in the mesolimbic system of the brain, which is involved in the regulation of reward and motivation. Further research on the role of the dopamine D3 receptor in this system may lead to a better understanding of the underlying mechanisms of addiction and other psychiatric disorders.
Conclusion
In conclusion, 4-methyl-N-(2-methylsulfanylphenyl)piperidine-1-carboxamide is a research chemical that has garnered significant interest in the scientific community due to its potential applications in the field of neuroscience. 4-methyl-N-(2-methylsulfanylphenyl)piperidine-1-carboxamide is a selective dopamine D3 receptor antagonist that has been used as a research tool to study the role of this receptor in various physiological and pathological processes. 4-methyl-N-(2-methylsulfanylphenyl)piperidine-1-carboxamide has several advantages, including its selectivity for the dopamine D3 receptor and its good pharmacokinetic properties. However, its limited availability and potential toxicity are limitations. Future research on 4-methyl-N-(2-methylsulfanylphenyl)piperidine-1-carboxamide may lead to the development of new therapeutics for addiction, depression, and other psychiatric disorders.
Synthesemethoden
The synthesis of 4-methyl-N-(2-methylsulfanylphenyl)piperidine-1-carboxamide involves a series of chemical reactions that require specialized laboratory equipment and expertise. The general method for synthesizing 4-methyl-N-(2-methylsulfanylphenyl)piperidine-1-carboxamide involves the reaction of 2-(methylthio)aniline with 4-methylpiperidin-1-amine in the presence of a palladium catalyst. The resulting product is then treated with acetic anhydride to form 4-methyl-N-(2-methylsulfanylphenyl)piperidine-1-carboxamide. The purity of 4-methyl-N-(2-methylsulfanylphenyl)piperidine-1-carboxamide is typically assessed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Eigenschaften
IUPAC Name |
4-methyl-N-(2-methylsulfanylphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-11-7-9-16(10-8-11)14(17)15-12-5-3-4-6-13(12)18-2/h3-6,11H,7-10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPULHNYIXWWAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)NC2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(2-methylsulfanylphenyl)piperidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

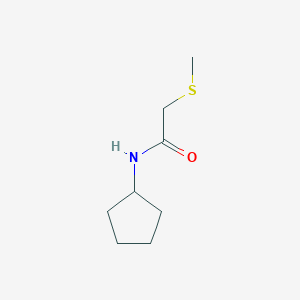

![N-[(5-bromo-2-methoxyphenyl)methyl]-N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7512945.png)
![N-[[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methyl]-2-methylsulfonylpropanamide](/img/structure/B7512955.png)

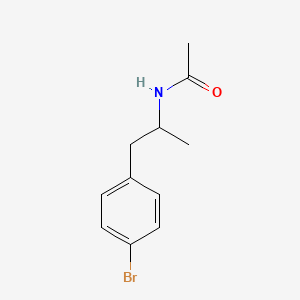
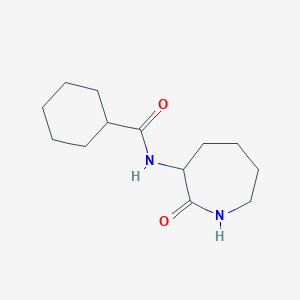


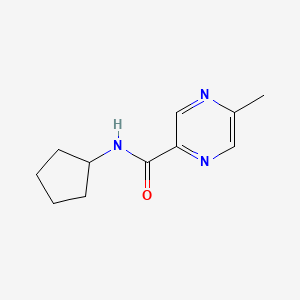


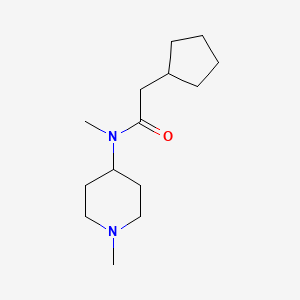
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7513039.png)